10-Propyl-5,9-tridecadien-1-ol acetate
CAS No.: 18654-86-9
Cat. No.: VC0231432
Molecular Formula: C18H32O2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18654-86-9 |
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Molecular Formula | C18H32O2 |
Molecular Weight | 0 |
Introduction
Chemical Properties and Structure
Basic Chemical Information
10-Propyl-5,9-tridecadien-1-ol acetate is an ester with the molecular formula C₁₈H₃₂O₂ . It represents the acetylated form of the corresponding alcohol, 10-propyl-5,9-tridecadien-1-ol. The compound features a long carbon chain with two double bonds positioned at carbons 5 and 9, a propyl branch at carbon 10, and an acetate functional group at position 1.
The stereochemistry of this compound is notable, as it can exist in different isomeric forms depending on the configuration of the double bonds. The trans isomer, specifically referred to as trans-1-acetoxy-10-(n-propyl)trideca-5,9-diene, has been the most extensively studied variant . The geometric arrangement of the double bonds significantly impacts the three-dimensional structure and consequently the biological activity of the molecule.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of 10-Propyl-5,9-tridecadien-1-ol acetate
The physical properties of this compound are consistent with long-chain esters, which typically exist as colorless to pale yellow liquids at room temperature. The presence of unsaturation in the carbon chain (the two double bonds) affects its physical properties, including boiling point and solubility, compared to saturated analogues.
Historical Context and Discovery
Initial Identification
10-Propyl-5,9-tridecadien-1-ol acetate, commonly referred to as "Propylure" in entomological literature, has a significant historical context in the field of insect pheromone research. The compound was first isolated, characterized structurally, and synthesized by Jones and colleagues, with their findings published in Science in 1966 . This work represented an important advancement in natural product chemistry, as the compound was reported to be the first known natural product possessing di-n-propyl branching .
Revised Understanding
Biological Activity and Function
Pheromonal Properties
Despite the initial excitement surrounding 10-Propyl-5,9-tridecadien-1-ol acetate as an insect pheromone, subsequent investigations have substantially revised our understanding of its biological activity. The compound was definitively shown to have little or no significant activity as an attractant for pink bollworm males . This represents an important case study in the challenges of accurate pheromone identification and the evolution of analytical chemistry techniques.
The discrepancy between early and later findings can be attributed to several factors, including advancements in analytical methodologies, improved understanding of insect chemical ecology, and more rigorous validation protocols. These research developments have provided valuable insights into the complexities of insect chemical communication systems.
Corrected Identification of Pink Bollworm Pheromones
The actual sex pheromone of the pink bollworm was later correctly identified as a mixture of cis,cis and cis,trans isomers of 7,11-hexadecadienyl acetate, a structurally distinct compound from Propylure . This discovery highlights the importance of stereochemistry in biological signaling molecules, as even subtle differences in molecular configuration can dramatically alter biological recognition and activity.
Table 2: Comparison of Initially Proposed and Actual Pink Bollworm Pheromones
Parameter | Propylure (Initially Proposed) | Actual Pheromone |
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Chemical Name | 10-Propyl-5,9-tridecadien-1-ol acetate | 7,11-Hexadecadienyl acetate |
Isomeric Form | Trans isomer primarily studied | Mixture of cis,cis and cis,trans isomers |
Molecular Formula | C₁₈H₃₂O₂ | C₁₈H₃₂O₂ (same formula, different structure) |
Biological Activity | Low to none in field tests | High attractant activity |
Detection in Female Moths | Not detected in abdomen tip extracts | Present in abdomen tip extracts |
Synthesis and Chemical Relationships
Synthetic Approaches
The synthesis of 10-Propyl-5,9-tridecadien-1-ol acetate has been documented in scientific literature, with notable improvements to the total synthesis developed after the initial work by Jones et al. Pattenden contributed to refining these synthetic methodologies, as referenced in the chemical literature . These synthesis routes typically involve multiple steps to establish the precise carbon framework, double bond positioning, and stereochemistry.
The synthetic challenges associated with this compound relate primarily to controlling the stereochemistry of the double bonds and establishing the correct branching pattern. Various approaches may employ organometallic chemistry, olefination reactions (such as Wittig or Horner-Wadsworth-Emmons reactions), and selective reduction methodologies to achieve the desired structural features.
Relationship to Other Compounds
10-Propyl-5,9-tridecadien-1-ol acetate belongs to a family of related compounds, including its parent alcohol 10-Propyl-5,9-tridecadien-1-ol (C₁₆H₃₀O). This alcohol form has been characterized as a long-chain fatty alcohol with a molecular weight of 238.41 g/mol, representing the deacetylated version of the subject compound.
The relationship between these compounds is significant from both a chemical and biosynthetic perspective. In biological systems, alcohols and their corresponding acetates often exist in equilibrium, with acetylation and deacetylation processes regulated enzymatically. This interconversion can serve important functions in modulating the physical properties, biological activities, and transport characteristics of these molecules within organisms.
Analytical Considerations
Identification Methods
The chemical identification and purity analysis of 10-Propyl-5,9-tridecadien-1-ol acetate typically employs a combination of analytical techniques. Gas-liquid chromatography has been historically used to analyze extracts for the presence of this compound . Modern analysis would likely incorporate:
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Gas Chromatography-Mass Spectrometry (GC-MS) for structure confirmation and quantification
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Nuclear Magnetic Resonance (NMR) spectroscopy to determine molecular structure and stereochemistry
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Infrared Spectroscopy (IR) to identify functional groups, particularly the ester carbonyl
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High-Performance Liquid Chromatography (HPLC) for purification and analysis
The compound's unique structure with two double bonds provides distinctive spectroscopic signatures that facilitate its identification among similar compounds. In particular, the pattern of peaks in the olefinic region of an NMR spectrum would offer valuable structural information.
Isomeric Considerations
Applications and Research Context
Entomological Research
Despite its revised status as a non-pheromone, 10-Propyl-5,9-tridecadien-1-ol acetate maintains historical significance in the development of insect pheromone research methodologies. The process of its identification, subsequent questioning, and ultimate clarification represents an important case study in scientific self-correction and the evolution of analytical techniques in entomological chemistry.
The compound has contributed to our understanding of structure-activity relationships in potential pheromone compounds, helping researchers establish parameters for predicting which structural features are critical for biological activity in certain insect species.
Structural Comparison with Related Compounds
This comparison illustrates how seemingly minor structural variations—the position of unsaturation, the presence of branching, and the stereochemistry—can dramatically affect biological activity. The specificity of insect olfactory receptors often requires precise molecular configurations for recognition and response.
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